N,N-dimethylsphingosine
N,N-dimethylsphingosine
N,N-dimethylsphingosine is a sphingoid that is sphingosine in which the two amino hydrogens are replaced by methyl groups. It has a role as a metabolite and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is an aminodiol, a sphingoid and a tertiary amino compound. It is functionally related to a sphingosine. It is a conjugate base of a N,N-dimethylsphingosine(1+).
N,N-dimethylsphingosine is a natural product found in Euglena gracilis and Trypanosoma brucei with data available.
N,N-dimethylsphingosine is a natural product found in Euglena gracilis and Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
119567-63-4
VCID:
VC20828270
InChI:
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Molecular Formula:
C20H41NO2
Molecular Weight:
327.5 g/mol
N,N-dimethylsphingosine
CAS No.: 119567-63-4
Cat. No.: VC20828270
Molecular Formula: C20H41NO2
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N-dimethylsphingosine is a sphingoid that is sphingosine in which the two amino hydrogens are replaced by methyl groups. It has a role as a metabolite and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is an aminodiol, a sphingoid and a tertiary amino compound. It is functionally related to a sphingosine. It is a conjugate base of a N,N-dimethylsphingosine(1+). N,N-dimethylsphingosine is a natural product found in Euglena gracilis and Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 119567-63-4 |
| Molecular Formula | C20H41NO2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | (E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol |
| Standard InChI | InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 |
| Standard InChI Key | YRXOQXUDKDCXME-YIVRLKKSSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O |
| SMILES | CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
| Appearance | Unit:5 mg/ml, 1mlSolvent:isopropanolPurity:98+%Physical liquid |
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